molecular formula C8H12N2O2S B13068070 3-Amino-N,5-dimethylbenzene-1-sulfonamide

3-Amino-N,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13068070
M. Wt: 200.26 g/mol
InChI Key: WWVWYCHAWODQCQ-UHFFFAOYSA-N
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Description

3-Amino-N,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-Amino-N,5-dimethylbenzene. The reaction is carried out using sulfonating agents such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions to ensure the selective formation of the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-N,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3-Amino-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N,4-dimethylbenzene-1-sulfonamide
  • 3-Amino-N,N-diethyl-4,5-dimethylbenzene-1-sulfonamide
  • Sulfanilamide

Uniqueness

3-Amino-N,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-amino-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,9H2,1-2H3

InChI Key

WWVWYCHAWODQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC)N

Origin of Product

United States

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